molecular formula C10H11BrN2OS B1409533 4-(6-Bromopyridine-2-carbonyl)thiomorpholine CAS No. 1691610-78-2

4-(6-Bromopyridine-2-carbonyl)thiomorpholine

Cat. No. B1409533
CAS RN: 1691610-78-2
M. Wt: 287.18 g/mol
InChI Key: VHHXVTRWIKFOLF-UHFFFAOYSA-N
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Description

4-(6-Bromopyridine-2-carbonyl)thiomorpholine is a chemical compound with the CAS Number: 1691610-78-2. Its molecular weight is 287.18 and its IUPAC name is (6-bromopyridin-2-yl) (thiomorpholino)methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrN2OS/c11-9-3-1-2-8(12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 287.18 g/mol . It should be stored at a temperature of 28 C .

Scientific Research Applications

Complex Formation with Metals

Research indicates that compounds like thiomorpholines can form six-coordinate complexes with metals such as cobalt(II) and Group VIB metal carbonyls. These complexes, characterized using magnetic and spectroscopic techniques, suggest that thiomorpholine derivatives are bonded through sulfur and exhibit a cis-configuration (Preti & Filippo, 1970).

Synthesis of Antimicrobial Agents

Thiomorpholine derivatives have been synthesized and tested for antimicrobial activity. This process involves a series of chemical reactions starting from thiomorpholine, leading to derivatives with potential as bioactive molecules. These compounds are tested for their antimicrobial properties, indicating a significant role in the development of new antimicrobial agents (Kardile & Kalyane, 2010).

Catalytic Systems in Organic Synthesis

The compound plays a role in phosphine-free palladium catalytic systems, promoting C–H bond activation/arylation with various substrates. Its reactivity is dependent on the substituent at certain positions, showcasing its versatility in organic synthesis (Hagui et al., 2016).

Building Blocks in Medicinal Chemistry

Thiomorpholines, including those similar to 4-(6-Bromopyridine-2-carbonyl)thiomorpholine, are important building blocks in medicinal chemistry. Their analogues have been used in human clinical trials, and their novel bicyclic derivatives show interesting biological profiles, essential for developing new medicinal compounds (Walker & Rogier, 2013).

Enantioselective Synthesis

Thiomorpholine derivatives are used in the enantioselective synthesis of various compounds. The process involves stereoselective alkylation, leading to enantiomerically pure substances, critical in developing pharmaceuticals with specific stereochemical properties (Franceschini et al., 2003).

Corrosion Inhibition

Compounds derived from thiomorpholines, such as thiomorpholin-4-ylmethyl-phosphonic acid, have been studied for their effectiveness in inhibiting the corrosion of materials like carbon steel, particularly in challenging environments like seawater. This application is crucial for materials science and engineering (Amar et al., 2008).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(6-bromopyridin-2-yl)-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2OS/c11-9-3-1-2-8(12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHXVTRWIKFOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Bromopyridine-2-carbonyl)thiomorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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